molecular formula C23H21N5O2 B2606694 2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1002482-91-8

2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No.: B2606694
CAS No.: 1002482-91-8
M. Wt: 399.454
InChI Key: CUDQTBDNNFMUGP-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic compound that features a biphenyl group, a pyrazole ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a Biginelli reaction involving an aldehyde, a β-keto ester, and urea.

    Final Coupling: The final step involves coupling the biphenyl, pyrazole, and pyrimidine intermediates through an acylation reaction to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidine moiety.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products:

    Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can introduce various functional groups onto the biphenyl ring.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an inhibitor of specific enzymes or receptors.
  • Explored for its antimicrobial and antifungal properties.

Medicine:

  • Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry:

  • Used in the development of advanced materials, such as organic semiconductors or liquid crystals.

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The biphenyl and pyrazole rings can interact with hydrophobic pockets in proteins, while the pyrimidine moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

    2-([1,1’-biphenyl]-4-yl)-N-(1H-pyrazol-5-yl)acetamide: Lacks the pyrimidine moiety, which may reduce its biological activity.

    N-(3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide: Lacks the biphenyl group, which may affect its binding affinity to targets.

    2-([1,1’-biphenyl]-4-yl)-N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetamide: Lacks the pyrazole ring, which may alter its chemical reactivity.

Uniqueness: The presence of the biphenyl, pyrazole, and pyrimidine moieties in 2-([1,1’-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide makes it a unique compound with potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-13-21(29)26-23(24-15)28-20(12-16(2)27-28)25-22(30)14-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,25,30)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDQTBDNNFMUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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